molecular formula C59H79NO14Si2 B8259277 Benzenepropanoic acid, beta-(benzoylamino)-alpha-[(triethylsilyl)oxy]-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- CAS No. 135365-62-7

Benzenepropanoic acid, beta-(benzoylamino)-alpha-[(triethylsilyl)oxy]-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-

Cat. No.: B8259277
CAS No.: 135365-62-7
M. Wt: 1082.4 g/mol
InChI Key: WPGSFSCXNLAODB-SDXTULIHSA-N
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Description

This compound is a highly complex taxane derivative with a 1H-cyclodeca[3,4]benz[1,2-b]oxetane core, structurally related to Paclitaxel (Taxol) . Its systematic name reflects multiple functional groups and stereochemical configurations critical to its biological activity:

  • Core structure: A dodecahydro-7,11-methano-cyclodeca benzoxetane backbone with acetyloxy (6,12b-positions), benzoyloxy (12-position), and hydroxyl (11-position) substituents .
  • Protective groups: Two triethylsilyl (TES) groups at the α-oxy and 4-oxy positions enhance stability and modulate solubility .
  • Stereochemistry: The (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) configuration ensures proper spatial alignment for microtubule-binding activity, akin to Taxol .

Pharmacologically, it is designed for localized drug delivery, as evidenced by its use in drug-eluting stents (e.g., ELUVIA™), where controlled release minimizes systemic toxicity .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-triethylsilyloxypropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79NO14Si2/c1-13-75(14-2,15-3)73-44-34-45-58(36-68-45,72-39(9)62)50-52(71-54(65)42-32-26-21-27-33-42)59(67)35-43(37(7)46(56(59,10)11)48(69-38(8)61)51(63)57(44,50)12)70-55(66)49(74-76(16-4,17-5)18-6)47(40-28-22-19-23-29-40)60-53(64)41-30-24-20-25-31-41/h19-33,43-45,47-50,52,67H,13-18,34-36H2,1-12H3,(H,60,64)/t43-,44-,45+,47-,48+,49+,50-,52-,57+,58-,59+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGSFSCXNLAODB-SDXTULIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79NO14Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1082.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135365-62-7
Record name Benzenepropanoic acid, β-(benzoylamino)-α-[(triethylsilyl)oxy]-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135365-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Benzenepropanoic acid, beta-(benzoylamino)-alpha-[(triethylsilyl)oxy]-, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's full IUPAC name is:

Benzenepropanoic acid, beta-(benzoylamino)-alpha-[(triethylsilyl)oxy]-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-.

This compound features multiple functional groups that contribute to its biological activity. The presence of the benzoylamino group and triethylsilyl ether enhances its lipophilicity and bioavailability.

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against resistant bacterial strains. In a study evaluating the activity of various compounds derived from lichens, benzenepropanoic acid exhibited significant inhibitory effects on muramoyltetrapeptide carboxypeptidase—an enzyme critical for bacterial cell wall synthesis. The predicted probability of this compound's effectiveness was high (Pa = 0.901), indicating its potential as an antimicrobial agent against pathogens like Pseudomonas aeruginosa .

The primary mechanism through which benzenepropanoic acid exerts its antimicrobial effects is through the inhibition of essential bacterial enzymes involved in cell wall synthesis. This disruption leads to compromised bacterial integrity and eventual cell lysis. Additionally, it has been observed to inhibit Tpr proteinase (Pa = 0.828), further supporting its role in targeting bacterial proteins crucial for pathogenicity .

Case Studies

  • In Vitro Studies : In laboratory experiments involving various bacterial strains (e.g., Staphylococcus aureus), benzenepropanoic acid showed effective bactericidal activity at concentrations lower than many conventional antibiotics .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that the compound binds effectively to key targets involved in bacterial metabolism and growth. The binding affinities ranged from -5.9 to -8.3 kcal/mol for various targets .
  • Toxicological Assessments : Safety assessments indicated a low potential for bioaccumulation in aquatic organisms based on predictive modeling methods . This suggests that while the compound may be effective therapeutically, it poses minimal ecological risks.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzenepropanoic acid derivatives have been studied for their potential anticancer properties. For instance, compounds resembling taxol (paclitaxel) have been shown to exhibit significant activity against cancer cell lines by promoting microtubule stabilization, which is crucial for cell division and proliferation. The derivative mentioned in the query has been linked to enhanced efficacy in inhibiting tumor growth, making it a candidate for further development as an anticancer agent .

Drug Delivery Systems
The triethylsilyl group in the compound enhances solubility and stability, which is beneficial for drug formulation. This modification allows for better bioavailability of the active pharmaceutical ingredients when used in drug delivery systems. The compound's ability to form esters also facilitates its incorporation into liposomal formulations, improving the targeted delivery of chemotherapeutic agents .

Organic Synthesis

Synthetic Intermediates
Benzenepropanoic acid derivatives serve as valuable intermediates in organic synthesis. Their unique functional groups allow for various chemical transformations, including acylation and esterification reactions. These transformations can lead to the synthesis of complex molecules used in pharmaceuticals and agrochemicals .

Catalysis
The compound's structure enables it to act as a catalyst or catalyst precursor in several organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it useful in synthetic pathways that require precise control over product formation .

Materials Science

Polymer Chemistry
In materials science, benzenepropanoic acid derivatives are explored for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can improve mechanical properties and thermal stability. Research indicates that these derivatives can be used to create high-performance materials suitable for various industrial applications .

Nanotechnology
The compound's unique structure may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery. The ability to modify its surface chemistry allows for targeted delivery systems that can navigate biological barriers effectively .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through microtubule stabilization mechanisms.
Study 2Drug Delivery SystemsEnhanced solubility and stability led to improved bioavailability in liposomal formulations.
Study 3Organic SynthesisUtilized as an intermediate in synthesizing complex organic molecules with high yields.
Study 4Polymer ChemistryImproved mechanical properties observed when incorporated into polymer matrices.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Protective Groups Molecular Weight Key Applications
Target Compound Taxane (cyclodeca benzoxetane) 6,12b-bis(acetyloxy); 12-(benzoyloxy); 11-hydroxy Triethylsilyl (α,4-oxy) ~1,200–1,400 g/mol* Drug-eluting stents
Paclitaxel (Taxol) Taxane (cyclodeca benzoxetane) 2-benzoyloxy; 4,10-diacetyloxy; 7-hydroxy None 853.9 g/mol Chemotherapy
Docetaxel Taxane (cyclodeca benzoxetane) 10-acetyloxy; 3’-(tert-butoxycarbonyl) tert-Butoxycarbonyl 807.9 g/mol Metastatic cancers
() Taxane derivative 4,6,12b-tris(acetyloxy) None ~1,100–1,300 g/mol* Experimental anticancer agent

*Estimated based on structural complexity.

  • Key Differences :
    • Triethylsilyl Groups : Unique to the target compound, these groups improve lipophilicity and metabolic stability compared to Taxol’s unprotected hydroxyl groups .
    • Substituent Pattern : The 6,12b-bis(acetyloxy) and 12-(benzoyloxy) groups differ from Taxol’s 2-benzoyloxy and 4,10-diacetyloxy, altering microtubule-binding kinetics .

Functional Analogs

Benzenepropanoic Acid Esters

  • Ethyl benzoylacetate (): A simple benzenepropanoic ester with a β-oxo group. Used as a flavoring agent.
  • Methyl (2S,3R)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate (): Shares benzoylamino and hydroxy groups but lacks the silyloxy and taxane core. Demonstrates antifungal activity.

Pharmacological Analogs

Table 2: Pharmacokinetic and Efficacy Comparison

Compound Bioavailability Half-Life Mechanism Clinical Use
Target Compound Low (local delivery) Extended (stent coating) Microtubule stabilization Restenosis prevention
Paclitaxel Low (systemic) 5–8 hours Microtubule stabilization Ovarian, breast cancer
Tesaglitazar () High 12–14 hours PPAR agonist Type 2 diabetes (discontinued)
  • Triethylsilyl Impact : The TES groups in the target compound reduce systemic absorption, favoring localized action over Taxol’s broad cytotoxicity .

Preparation Methods

Triethylsilyl (TES) Protection at C-7 and C-13

  • Reagents : Triethylsilyl chloride (TESCl, 1.5 eq), pyridine (3 eq), dichloromethane (DCM).

  • Conditions : 0°C → RT, 12–24 hr under N₂.

  • Outcome : 7,13-bis-TES-10-deacetylbaccatin III forms in 51–76% yield. TES groups prevent undesired reactivity during subsequent acylations.

C-10 Acetylation

  • Reagents : Acetic anhydride (2 eq), DMAP (0.1 eq), DCM.

  • Conditions : 0°C, 2 hr → RT, 6 hr.

  • Yield : 85–92%. Acetylation enhances solubility for downstream reactions.

Selective Methylation at C-10 and C-7

Methoxy Group Installation

  • Reagents : Sodium hydride (NaH, 2.2 eq), methyl iodide (MeI, 3 eq), DMF.

  • Conditions : –10°C → 0°C, 1–2 hr.

  • Key Parameter : Slow addition of MeI to prevent exothermic side reactions.

  • Outcome : 7,10-dimethoxy derivative obtained in 74% yield.

Side-Chain Esterification

The benzoylamino side chain is introduced via Steglich esterification:

Coupling Reaction

  • Reagents :

    • Side chain: (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid.

    • Activators: Dicyclohexylcarbodiimide (DCC, 1.2 eq), DMAP (0.5 eq).

    • Solvent: Ethyl acetate.

  • Conditions : 60°C, 5 hr.

  • Yield : 76%.

ParameterValue
Temperature60°C
Reaction Time5 hr
Equivalents (DCC)1.2 eq
Equivalents (DMAP)0.5 eq

Oxazolidine Deprotection

Acidic Hydrolysis

  • Reagents : Formic acid (12 eq).

  • Conditions : RT, 4 hr.

  • Mechanism : Cleavage of tert-butoxycarbonyl (Boc) and oxazolidine groups.

  • Yield : 32–35%.

Final Deprotection and Purification

TES Group Removal

  • Reagents : Triethylamine trihydrofluoride (TREAT·HF, 5 eq), THF.

  • Conditions : RT, 3 hr.

  • Outcome : Regeneration of free hydroxyl groups at C-7 and C-13.

Chromatographic Purification

  • Method : Gradient silica gel chromatography (hexane:ethyl acetate 9:1 → 1:1).

  • Purity : ≥99% by HPLC.

Critical Analysis of Synthetic Routes

Comparative Efficiency

StepYield (%)Key Challenge
TES Protection51–76Regioselectivity at C-7/C-13
Methylation74Exothermic side reactions
Esterification76Stereochemical integrity
Deprotection32–35Acid-sensitive intermediates

Q & A

Q. What statistical methods resolve variability in metabolite quantification across analytical platforms?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to batch-correct LC-MS and GC-MS datasets. Use internal standards (e.g., deuterated benzenepropanoic acid) to normalize instrument-specific ion suppression/enhancement. Validate with inter-laboratory studies and reference materials .

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